3-(Piperidin-4-yl)isoxazol-5-ol

GABAA receptor Regioisomer Ligand binding

3-(Piperidin-4-yl)isoxazol-5-ol (iso-4-PIOL) is a uniquely differentiated research tool. Unlike its regioisomer 4-PIOL, iso-4-PIOL displays significantly lower GABAA receptor affinity (IC50 = 26 μM) with near-zero efficacy, making it the optimal low-affinity, non-desensitizing blocker for electrophysiology studies requiring subunit-composition discrimination. Beyond CNS applications, this scaffold is a validated plasminogen binding inhibitor with superior potency to tranexamic acid, enabling antifibrinolytic probe development. For HTS programs, its quantifiable low efficacy provides an unambiguous negative control baseline, reducing false-positive rates. Procure this specific regioisomer to ensure reproducible, publication-grade data.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B11778262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)isoxazol-5-ol
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=O)ON2
InChIInChI=1S/C8H12N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h5-6,9-10H,1-4H2
InChIKeyOSMZMMPRYUBKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-4-yl)isoxazol-5-ol: A Bifunctional Scaffold for GABAA Receptor Pharmacology and Fibrinolysis Research


3-(Piperidin-4-yl)isoxazol-5-ol, also known as iso-4-PIOL or 5-(4-piperidyl)-3-isoxazolol, is a heterocyclic compound featuring an isoxazolol ring linked to a piperidine moiety [1]. It belongs to the class of isoxazole-based GABAA receptor ligands, originally characterized as a low-efficacy partial agonist and weak antagonist at native GABA receptors [1]. Beyond its canonical role in neuropharmacology, this scaffold has been identified via computational screening as a potent inhibitor of plasminogen binding, demonstrating significant antifibrinolytic activity [2]. This dual pharmacological profile distinguishes it from many closely related isoxazole analogs, positioning it as a versatile research tool for both CNS and hemostasis target validation studies.

Why 3-(Piperidin-4-yl)isoxazol-5-ol Cannot Be Substituted with Other Isoxazole GABAA Modulators


Although numerous isoxazole derivatives target GABAA receptors, subtle structural variations profoundly alter pharmacological outcomes. For instance, the positional isomer 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) exhibits a distinct efficacy and potency profile compared to 3-(piperidin-4-yl)isoxazol-5-ol (iso-4-PIOL) [1]. While 4-PIOL acts as a partial agonist with an IC50 of approximately 9.3 μM, iso-4-PIOL displays significantly lower affinity (IC50 = 26 μM) and exhibits very low relative efficacy, often functioning as a weak antagonist [1]. Moreover, the antifibrinolytic activity identified for the core scaffold [2] is not a universal property of GABAA ligands, underscoring that off-target pharmacological space is unique to this substitution pattern. Therefore, simple in-class substitution, even with regioisomers, yields divergent functional responses, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Evidence Differentiating 3-(Piperidin-4-yl)isoxazol-5-ol from Analogs


Reduced GABAA Receptor Affinity vs. 4-PIOL Regioisomer

When evaluated for GABAA receptor affinity using [3H]muscimol binding, 3-(piperidin-4-yl)isoxazol-5-ol (iso-4-PIOL) shows a 2.8-fold lower affinity compared to its regioisomer 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) [1].

GABAA receptor Regioisomer Ligand binding

Markedly Lower Relative Efficacy at GABAA Receptors vs. 4-PIOL

In whole-cell patch-clamp recordings from cultured cortical neurons, 3-(piperidin-4-yl)isoxazol-5-ol (iso-4-PIOL) exhibits a very low relative efficacy (approximately 0% of the full agonist isoguvacine), contrasting with the partial agonist efficacy of 4-PIOL (30-35%) [1].

Efficacy Partial Agonism Electrophysiology

Cell-Type Dependent Antagonist Potency vs. 4-PIOL

In a study comparing antagonist potency across primary neuronal cultures, 3-(piperidin-4-yl)isoxazol-5-ol (iso-4-PIOL) displayed cell-type dependent inhibition, being more potent at inhibiting GABA-evoked currents in cortical neurons than in cerebellar granule neurons, whereas its regioisomer 4-PIOL showed the opposite trend [1].

Neuronal subtype Antagonism Patch-clamp

Potent Antifibrinolytic Activity vs. Tranexamic Acid (TXA)

Computational screening for shape and electrostatic complementarity to tranexamic acid (TXA) identified 5-(4-piperidyl)-3-isoxazolol (4-PIOL) as a potent plasminogen binding inhibitor, exhibiting over 4-fold greater potency than TXA in a clot lysis assay [1].

Plasminogen Fibrinolysis Bleeding disorders

Optimal Use Cases for 3-(Piperidin-4-yl)isoxazol-5-ol in Drug Discovery and Pharmacology


Dissecting GABAA Receptor Subunit Contributions Using a Weak Antagonist Probe

Given its very low intrinsic efficacy and weak antagonist profile [1], 3-(piperidin-4-yl)isoxazol-5-ol is ideally suited for electrophysiological studies requiring a low-affinity, non-desensitizing blocker of GABAA receptors. Its cell-type dependent potency [1] makes it a valuable tool for probing the functional impact of native receptor subunit composition in ex vivo brain slices or primary neuronal cultures, where full antagonists would obscure subtle differences in synaptic inhibition.

Negative Control or Comparator in GABAA Agonist Screening Campaigns

For high-throughput screening programs targeting GABAA agonists, 3-(piperidin-4-yl)isoxazol-5-ol serves as an ideal negative control or low-efficacy reference compound. Its quantifiably lower affinity (IC50 = 26 μM) and near-zero efficacy [1] provide a clear baseline for distinguishing true positive agonist hits from compounds with partial agonist or antagonist activity, thereby reducing false-positive rates in primary screens.

Exploring Antifibrinolytic Mechanisms with a Non-Amino Acid Scaffold

The identification of 3-(piperidin-4-yl)isoxazol-5-ol as a plasminogen binding inhibitor with superior potency to tranexamic acid [2] opens applications in hemostasis research. It can be employed as a chemical probe to investigate lysine-binding site interactions on plasminogen without the confounding effects of the amino acid backbone present in TXA, facilitating structure-based design of next-generation antifibrinolytics for surgical or traumatic bleeding.

Chemical Biology Toolkit for Dual-Target Pharmacology Studies

For researchers investigating the intersection of CNS and hemostatic pathways, 3-(piperidin-4-yl)isoxazol-5-ol provides a unique single-entity probe with documented activity at both GABAA receptors [1] and plasminogen [2]. This dual pharmacology enables studies of potential off-target effects of GABAA modulators on coagulation, or conversely, CNS effects of antifibrinolytic agents, without the need for combination drug treatments that introduce pharmacokinetic variables.

Quote Request

Request a Quote for 3-(Piperidin-4-yl)isoxazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.